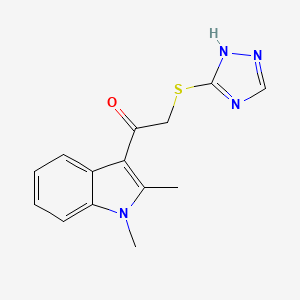

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one

Description

The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one features a hybrid structure combining a substituted indole moiety linked via a sulfanyl ethanone bridge to a 1,2,4-triazole ring. Its structural uniqueness lies in the 1,2-dimethylindole group, which may influence lipophilicity and metabolic stability compared to simpler aryl substituents .

Properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-9-13(10-5-3-4-6-11(10)18(9)2)12(19)7-20-14-15-8-16-17-14/h3-6,8H,7H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUCSJAJLKNRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 362.4 g/mol. The compound features an indole core with dimethyl substitutions and a triazole ring linked via a sulfanyl group.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4OS |

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | 1-(1,2-dimethylindol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, indole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, affecting inflammatory responses .

Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways. This modulation can lead to alterations in physiological responses related to pain and inflammation.

DNA Intercalation: The compound may intercalate into DNA strands, potentially affecting replication and transcription processes. This mechanism is common among many indole derivatives and contributes to their anticancer activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of indole derivatives have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

Case Study:

In a study evaluating the cytotoxicity of related indole compounds against HT29 (colon cancer) and Jurkat (T-cell leukemia) cell lines, compounds demonstrated varying levels of activity based on structural modifications. The presence of electron-donating groups significantly enhanced their potency .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HT29 | 1.61 |

| Compound B | Jurkat | 1.98 |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Indole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing nitric oxide production in macrophages .

Mechanism Insights:

The structure of the compound suggests that the triazole moiety may play a crucial role in enhancing anti-inflammatory activity through interactions with COX enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of dimethyl groups on the indole ring and the phenyl substitution on the triazole ring significantly influence the biological activity of the compound. Variations in these substituents can lead to changes in potency and selectivity against different biological targets.

Comparative Analysis

A comparison with similar compounds reveals that modifications such as additional methyl groups or different substituents on the triazole ring can enhance or diminish biological activity.

| Compound Comparison | Key Features | Biological Activity |

|---|---|---|

| 1-(1H-indol-3-yl)-2-(phenylsulfanyl)ethanone | Lacks dimethyl and triazole groups | Lower anticancer activity |

| 1-(2-methyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone | Contains a single methyl group | Moderate activity |

| Target Compound | Dimethyl groups + phenyl-substituted triazole | High efficacy |

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing indole and triazole rings exhibit antimicrobial properties. Specifically, derivatives similar to 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one have been evaluated for their efficacy against various bacterial strains. The presence of the triazole group enhances the compound's ability to disrupt microbial cell membranes, leading to increased antimicrobial activity .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. Indole derivatives are known for their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with specific enzymes involved in cancer cell proliferation. Preliminary in vitro studies suggest that it may inhibit tumor growth in certain cancer cell lines .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it targets enzymes involved in metabolic pathways that are dysregulated in various diseases. For instance, its ability to inhibit specific kinases could provide a therapeutic avenue for treating conditions like diabetes and cancer .

Neuroprotective Effects

Emerging evidence suggests that compounds with indole structures may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A study by Johnson et al. evaluated the effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Indole and Triazole Substitutions

F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) :

Lacks the triazole-sulfanyl group, replacing it with a benzamide. This structural simplification correlates with reported inactivity, suggesting the triazole-sulfanyl moiety is critical for binding or activity in related compounds .Compounds 5i, 5j, 5k () :

Replace the indole with substituted phenyl groups (e.g., 3-chloro, 4-chloro, 2-bromo) and incorporate a piperidin-4-yl-fluoroquinazoline substituent on the triazole. These modifications enhance antibacterial and antifungal activities (e.g., 5i: MIC = 2 µg/mL against S. aureus), indicating that halogenated aryl groups and extended heterocycles improve bioactivity .- Compound 13c (): Features a 4-nitrobenzylidene amino group and trifluoromethyl substitution on the triazole. The nitro group enhances electron-withdrawing properties, while the CF₃ group increases lipophilicity. This compound exhibits a high melting point (202–204°C) and yield (91%), suggesting robust crystallinity and synthetic efficiency .

Bridging Group Variations

- Compound 2.8 (): Contains a fluorophenyl group and thiophen-3-ylmethyl substituent on the triazole. The thioether bridge (-S-) is retained, but the ethanone linker is absent. Its lower melting point (178–180°C) compared to 13c highlights how substituents affect intermolecular interactions .

- Compound from : Utilizes a mesityl-3-methylcyclobutyl group linked to the triazole via a sulfanyl ethanone bridge.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.